molecular formula C7H2F5NO B3032601 Benzaldehyde, pentafluoro-, oxime CAS No. 27318-28-1

Benzaldehyde, pentafluoro-, oxime

Cat. No.: B3032601
CAS No.: 27318-28-1
M. Wt: 211.09 g/mol
InChI Key: BLPMMKRVLZHPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, pentafluoro-, oxime is an organic compound characterized by the presence of a benzaldehyde group substituted with five fluorine atoms and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, pentafluoro-, oxime typically involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The general reaction scheme is as follows: [ \text{C}_6\text{F}_5\text{CHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{F}_5\text{CH=N-OH} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized derivatives.

    Reduction: Reduction of the oxime group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pentafluorobenzonitrile.

    Reduction: Pentafluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, pentafluoro-, oxime has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of benzaldehyde, pentafluoro-, oxime involves its interaction with molecular targets through its oxime and fluorinated groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the fluorinated benzene ring can engage in π-π interactions and enhance the compound’s lipophilicity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzaldehyde oxime: Lacks the fluorine substituents, resulting in different reactivity and properties.

    Pentafluorobenzaldehyde: Lacks the oxime group, limiting its applications in certain reactions.

    Fluorinated oximes: Other oximes with different degrees of fluorination or substitution patterns.

Uniqueness: Benzaldehyde, pentafluoro-, oxime is unique due to the combination of the highly electronegative fluorine atoms and the reactive oxime group. This dual functionality imparts distinctive chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMMKRVLZHPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365602
Record name Benzaldehyde, pentafluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27318-28-1
Record name Benzaldehyde, 2,3,4,5,6-pentafluoro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27318-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, pentafluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, pentafluoro-, oxime
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, pentafluoro-, oxime
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, pentafluoro-, oxime
Reactant of Route 4
Benzaldehyde, pentafluoro-, oxime
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, pentafluoro-, oxime
Reactant of Route 6
Reactant of Route 6
Benzaldehyde, pentafluoro-, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.